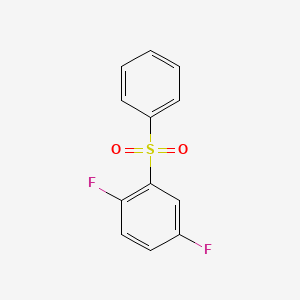![molecular formula C22H22 B13696280 [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is an organic compound with the molecular formula C22H22 and a molecular weight of 286.42 g/mol . It is a colorless to pale yellow solid that is soluble in organic solvents such as benzene and toluene . This compound is often used as a ligand in organometallic chemistry and has applications in the synthesis of specific organometallic compounds .
Preparation Methods
The synthesis of [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene involves the reaction of butylcyclopentadiene, phenylacetylene, and tris(benzyl)chromium . The reaction conditions typically include:
Reactants: Butylcyclopentadiene, phenylacetylene, tris(benzyl)chromium
Solvent: Benzene or toluene
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, particularly at the benzene rings, using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene has a wide range of scientific research applications:
Biology: Research into its potential biological activity is ongoing, particularly in the context of its interactions with metal ions.
Medicine: While not yet widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene exerts its effects involves its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
Comparison with Similar Compounds
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is unique due to its specific structure and reactivity. Similar compounds include:
- [(3-Methylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Ethylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Propylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the cyclopentadiene ring. The differences in alkyl chain length can influence their reactivity and the types of metal complexes they form .
Properties
Molecular Formula |
C22H22 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
[(3-butylcyclopenta-2,4-dien-1-ylidene)-phenylmethyl]benzene |
InChI |
InChI=1S/C22H22/c1-2-3-10-18-15-16-21(17-18)22(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-17H,2-3,10H2,1H3 |
InChI Key |
PZEHKGNOVPXHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


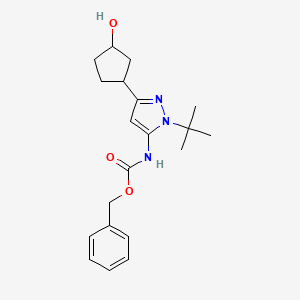
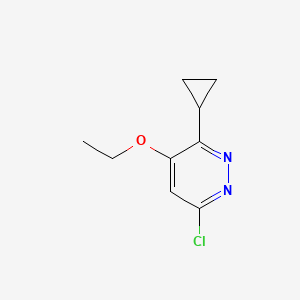
![1-[2-Bromo-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13696212.png)
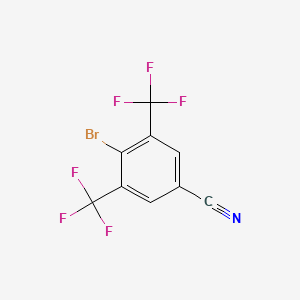
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
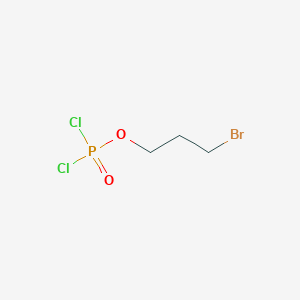


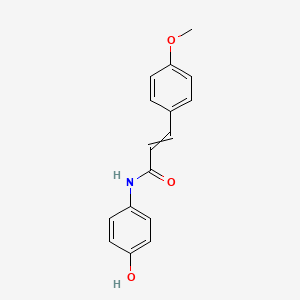
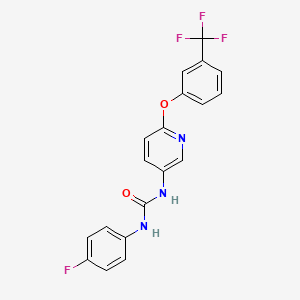
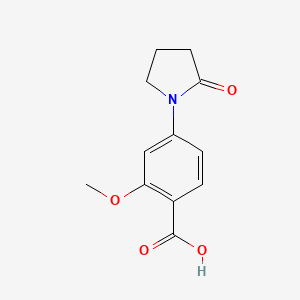
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
